5-Iodo-4-Chromanone
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Description
5-Iodo-4-Chromanone is a derivative of Chroman-4-one . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and associated with diverse biological activities .Chemical Reactions Analysis
The synthesis of 4-chromanones has been achieved through various methods, including the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .Safety And Hazards
The safety data sheet for 4-Chromanone suggests that it may be harmful if swallowed . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, it is recommended to rinse immediately with plenty of water .
Future Directions
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, future research could focus on its role in drug designing and development .
properties
IUPAC Name |
5-iodo-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOJURSZKTEFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670472 |
Source
|
Record name | 5-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-4-Chromanone | |
CAS RN |
1199783-09-9 |
Source
|
Record name | 5-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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